Dodecanamide, N-(2-(diethylamino)ethyl)-

Description

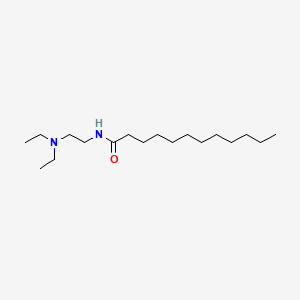

Dodecanamide, N-(2-(diethylamino)ethyl)- (systematic name: N-(2-(diethylamino)ethyl)dodecanamide) is a tertiary amide derivative consisting of a dodecanoyl (C₁₂) chain linked to a diethylaminoethyl group via an amide bond. The diethylaminoethyl group introduces a basic tertiary amine, which may influence solubility, surfactant behavior, and biological interactions compared to hydroxyethyl or other substituted analogs .

Properties

CAS No. |

63451-19-4 |

|---|---|

Molecular Formula |

C18H38N2O |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]dodecanamide |

InChI |

InChI=1S/C18H38N2O/c1-4-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20(5-2)6-3/h4-17H2,1-3H3,(H,19,21) |

InChI Key |

FIXGUWOGHVBLGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Dodecanamide, N-(2-(diethylamino)ethyl)- typically involves the amidation reaction between a dodecanoyl derivative (such as lauroyl chloride or dodecanoic acid) and a suitable amine containing the 2-(diethylamino)ethyl moiety. The process can be outlined as follows:

- Step 1: Activation of the fatty acid (dodecanoic acid) to a more reactive derivative, commonly lauroyl chloride, via reaction with thionyl chloride or oxalyl chloride.

- Step 2: Nucleophilic substitution by 2-(diethylamino)ethylamine on the acyl chloride to form the amide bond.

- Step 3: Purification of the crude amide product by extraction, washing, and recrystallization or distillation.

Detailed Synthetic Protocols

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidation of Lauroyl Chloride with 2-(Diethylamino)ethylamine | Lauroyl chloride, 2-(diethylamino)ethylamine, base (e.g., triethylamine) | 0–25°C initially, then room temperature to 50°C; inert atmosphere (N2) | 85–95% | Base scavenges HCl formed; reaction in anhydrous solvent (e.g., dichloromethane) |

| Direct Amidation of Dodecanoic Acid with 2-(Diethylamino)ethylamine | Dodecanoic acid, 2-(diethylamino)ethylamine, coupling agent (e.g., DCC, EDC) | Room temperature to 80°C; solvent: dichloromethane or DMF | 70–85% | Coupling agents activate acid; longer reaction time; by-product removal required |

| Enzymatic Amidation | Dodecanoic acid, 2-(diethylamino)ethylamine, lipase enzyme | Mild temperature (30–50°C), aqueous or biphasic system | Moderate yields | Eco-friendly, but slower and less common industrially |

Industrial Production Considerations

Industrial synthesis favors the use of lauroyl chloride due to its higher reactivity, enabling shorter reaction times and higher yields. Continuous flow reactors are often employed to maintain consistent temperature control and efficient mixing, which improves product quality and scalability.

- Catalysts: Acidic or basic catalysts may be used to accelerate amidation.

- Solvents: Anhydrous organic solvents such as dichloromethane or toluene are preferred to avoid hydrolysis.

- Atmosphere: Inert atmosphere (nitrogen or argon) prevents oxidation of amine groups.

- Purification: Post-reaction purification involves aqueous washes to remove inorganic salts, followed by solvent evaporation and recrystallization.

Reaction Mechanism Overview

The amidation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride or activated acid derivative, forming a tetrahedral intermediate. Subsequent elimination of chloride or coupling agent by-products yields the amide bond.

Analytical Characterization of Synthesized Compound

To confirm successful synthesis and purity, the following analytical techniques are standard:

| Technique | Purpose | Typical Observations for Dodecanamide, N-(2-(diethylamino)ethyl)- |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | ¹H NMR: Signals for methylene protons adjacent to amide (~3.3–3.7 ppm), diethylamino protons (~2.2–3.0 ppm), and alkyl chain (0.8–1.3 ppm); ¹³C NMR confirms carbonyl and alkyl carbons |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Amide I band near 1640 cm⁻¹; N–H stretching around 3300 cm⁻¹; C–H stretching of alkyl chain near 2850–2950 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak corresponding to C16H34N2O (exact mass ~270 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with purity >95% |

| Melting Point Determination | Physical property | Melting point consistent with literature values (typically around 30–40°C depending on purity) |

Summary Table: Preparation Methods Comparison

| Aspect | Lauroyl Chloride + Amine | Direct Acid + Amine (Coupling Agent) | Enzymatic Amidation |

|---|---|---|---|

| Reactivity | High | Moderate | Low |

| Yield | 85–95% | 70–85% | Moderate |

| Reaction Time | Short (hours) | Longer (hours to days) | Long (days) |

| Purity | High | Moderate to High | Moderate |

| Environmental Impact | Uses corrosive reagents | Uses coupling agents with by-products | Eco-friendly |

| Industrial Suitability | High | Moderate | Low |

Research Findings and Optimization Notes

- Temperature Control: Optimal amidation occurs at 0–50°C to minimize side reactions and degradation of amine groups.

- Inert Atmosphere: Prevents oxidation of the diethylamino moiety, preserving product integrity.

- Use of Bases: Triethylamine or similar bases neutralize HCl formed during acyl chloride amidation, improving yield.

- Solvent Choice: Anhydrous solvents prevent hydrolysis of acyl chloride and improve reaction efficiency.

- Purification: Multiple aqueous washes and recrystallization steps are critical to remove residual amines and acid chlorides, ensuring high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-diethylaminoethyl)dodecanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: It can undergo substitution reactions where the diethylaminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Dodecanamide, N-(2-(diethylamino)ethyl)- exhibits surfactant properties, which are crucial in reducing surface tension in various formulations. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in diverse applications. The compound's mechanism of action typically involves enhancing solubility and improving the stability of formulations by reducing interfacial tension.

Chemistry

- Surfactant in Reactions : Dodecanamide, N-(2-(diethylamino)ethyl)- is utilized as a surfactant in chemical reactions to enhance solubility and reaction rates. Its ability to stabilize emulsions makes it valuable in synthetic chemistry.

- Self-Assembly : Research indicates that this compound can facilitate the formation of liquid crystals with high electrical conductivity when self-assembled in aqueous solutions. This property is significant for developing biocompatible materials for sensors and drug delivery systems.

Biology

- Cell Culture Media : In biological research, this compound is incorporated into cell culture media to improve cell viability and growth. Its surfactant properties help maintain an optimal environment for cell proliferation.

-

Antimicrobial Activity : Studies have demonstrated that dodecanamide, N-(2-(diethylamino)ethyl)- exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness with minimum inhibitory concentrations (MIC) as follows:

Microbial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Candida albicans 64 µg/mL

Medicine

- Drug Delivery Systems : The compound's biocompatibility makes it suitable for use in drug delivery systems. It can enhance the absorption of therapeutic agents through biological membranes.

- Biosensors : Its unique chemical properties allow for the development of implantable biosensors that can monitor biological processes effectively.

Industry

- Personal Care Products : Dodecanamide, N-(2-(diethylamino)ethyl)- is commonly used in formulating personal care products such as shampoos and conditioners due to its surfactant properties. It helps improve the texture and performance of these products.

- Food Contact Materials : The European Food Safety Authority has evaluated the safety of this compound for use in food contact materials, concluding that it poses no significant risk when migration levels are controlled .

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal highlighted the antimicrobial effectiveness of dodecanamide against various pathogens. The results indicated that the compound could serve as a potent biocide in agricultural applications.

- Drug Delivery Research : Research conducted on the use of dodecanamide in drug delivery systems demonstrated improved bioavailability of certain drugs when formulated with this compound. This study emphasized its potential role in enhancing therapeutic efficacy.

- Cosmetic Formulation Development : A comprehensive analysis of cosmetic formulations incorporating dodecanamide revealed its effectiveness as an emulsifier and stabilizer. The study employed experimental design techniques to optimize formulations for stability and sensory properties .

Mechanism of Action

The mechanism of action of N-(2-diethylaminoethyl)dodecanamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Data Gaps

Experimental Data from Literature

- Fluorescence Properties: N-(2-(diethylamino)ethyl) derivatives (e.g., 51816-17-2) show strong fluorescence in polar solvents, attributed to electron-donating amine groups .

- Synthesis Challenges: Diethylaminoethyl-substituted amides often require protective group strategies to prevent side reactions during synthesis, as noted in patent literature .

Unresolved Questions

- Ecotoxicity: Limited data exist on the environmental impact of diethylaminoethyl amides compared to hydroxyethyl analogs, which are classified as low-risk surfactants .

- Structure-Activity Relationships : Further studies are needed to correlate the chain length (C₁₂ vs. shorter/longer acyl groups) with antimicrobial or surfactant efficacy.

Q & A

Q. What are the established synthetic routes for N-(2-(diethylamino)ethyl)dodecanamide, and how can its purity be validated?

Methodological Answer: The synthesis typically involves reacting dodecanoyl chloride with N-(2-(diethylamino)ethyl)amine under anhydrous conditions. A common protocol includes:

Dissolving the amine in dichloromethane (DCM) with triethylamine as a base.

Adding dodecanoyl chloride dropwise at 0–5°C to prevent side reactions.

Stirring at room temperature for 12–24 hours, followed by washing with water and brine.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Characterization: Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via / NMR, FT-IR (amide I band ~1640 cm), and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are optimal for quantifying N-(2-(diethylamino)ethyl)dodecanamide in complex matrices?

Methodological Answer:

- Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C8 or C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).

- GC-MS after derivatization (e.g., silylation) for volatile analysis, with electron ionization (EI) mode for fragmentation patterns .

- LC-MS/MS in positive ion mode (ESI) for trace quantification in biological samples, monitoring transitions like m/z 341 → 98 (diethylaminoethyl fragment) .

Q. How should researchers handle and store N-(2-(diethylamino)ethyl)dodecanamide to ensure stability?

Methodological Answer:

- Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and hydrolysis.

- Avoid aqueous solutions at neutral/basic pH, as the amide bond may degrade. For short-term use, dissolve in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

Methodological Answer: Contradictions may arise from:

- Assay conditions: Test solubility in buffers (e.g., PBS vs. cell culture media with serum proteins) using dynamic light scattering (DLS) to detect aggregation .

- Cell line variability: Perform dose-response curves in multiple cell lines (e.g., HEK293 vs. HeLa) and validate target engagement via siRNA knockdown or CRISPR-Cas9 .

- Metabolic stability: Use liver microsome assays (human/rodent) to assess if metabolite interference occurs .

Q. What computational strategies are effective for predicting the compound’s interaction with lipid bilayers or protein targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound in a POPC lipid bilayer (CHARMM36 force field) to study membrane penetration and orientation .

- Docking Studies: Use AutoDock Vina or Schrödinger Glide to predict binding to targets like G-protein-coupled receptors (GPCRs), focusing on the diethylaminoethyl group’s electrostatic interactions .

- QSAR Modeling: Corrogate substituent effects (e.g., alkyl chain length) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers assess the compound’s pH-dependent stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound at 37°C in buffers (pH 1–12) and analyze degradation products via LC-MS.

- Acidic conditions: Hydrolysis of the amide bond to dodecanoic acid and N-(2-(diethylamino)ethyl)amine.

- Basic conditions: Possible β-elimination or oxidation .

- Kinetic Analysis: Use Arrhenius plots to predict shelf-life at varying temperatures .

Q. What strategies are recommended for elucidating the compound’s role in modulating intracellular signaling pathways?

Methodological Answer:

- Phosphoproteomics: Treat cells with the compound and perform LC-MS/MS-based phosphoproteomic profiling to identify altered kinase substrates (e.g., MAPK/ERK pathways) .

- Calcium Imaging: Use Fluo-4 AM dye to detect changes in intracellular Ca levels, indicating GPCR or ion channel modulation .

- CRISPR Interference: Knock down candidate receptors (e.g., adrenergic receptors) to confirm target specificity .

Data Contradiction Analysis

Example: If the compound shows anti-inflammatory activity in murine macrophages but not in human monocytes:

Cross-validate species-specific receptor expression (e.g., TLR4 vs. TLR2) via qPCR.

Compare metabolite profiles using NMR-based metabolomics .

Test activity in primary cells vs. immortalized lines to rule out cell cycle-related artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.